molecular formula C31H26BrP B7818170 4-Phenylbenzyltriphenylphosphonium Bromide

4-Phenylbenzyltriphenylphosphonium Bromide

Cat. No. B7818170
M. Wt: 509.4 g/mol
InChI Key: PKLBLKQSKKQUJZ-UHFFFAOYSA-M
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Patent
US06399629B1

Procedure details

Triphenylphosphine (1.34 g) was added to a stirred solution of 4-phenylbenzyl bromide (1.26 g) in xylene (20 mL). The mixture was refluxed for 19 hr to a give white solid. The solid was washed with toluene and hexane to afford the titled compound (2.35 g).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20]1([C:26]2[CH:33]=[CH:32][C:29]([CH2:30][Br:31])=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C(C)=CC=CC=1>[Br-:31].[C:20]1([C:26]2[CH:27]=[CH:28][C:29]([CH2:30][P+:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)=[CH:32][CH:33]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 19 hr to a give white solid
Duration
19 h
WASH
Type
WASH
Details
The solid was washed with toluene and hexane

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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